N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine

Structure-Activity Relationship Physicochemical Properties MedChem Building Blocks

N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine (CAS 167889-22-7) is a bicyclic tertiary amine belonging to the hexahydro-1H-pyrrolizine class, with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. The compound features a saturated pyrrolizidine core bearing an N-ethylaminomethyl substituent at the 7a-position, distinguishing it from simpler pyrrolidine-based analogs.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B8214416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCNCC12CCCN1CCC2
InChIInChI=1S/C10H20N2/c1-2-11-9-10-5-3-7-12(10)8-4-6-10/h11H,2-9H2,1H3
InChIKeyXFYAXBRICQABMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine (CAS 167889-22-7): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine (CAS 167889-22-7) is a bicyclic tertiary amine belonging to the hexahydro-1H-pyrrolizine class, with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol [1]. The compound features a saturated pyrrolizidine core bearing an N-ethylaminomethyl substituent at the 7a-position, distinguishing it from simpler pyrrolidine-based analogs. It is classified as a pyrrolidine-type heterocyclic compound and is supplied at a standard purity of 97%, with batch-specific quality certificates (NMR, HPLC, GC) available from major vendors . The predicted boiling point is 205.0 ± 8.0 °C and predicted density is 0.98 ± 0.1 g/cm³ [2]. As a 7a-substituted hexahydro-1H-pyrrolizine derivative, the compound falls within a patent-protected scaffold space relevant to cholinergic neurotransmission modulation, antiarrhythmic agent development, and pharmaceutical intermediate applications [3].

Why N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine Cannot Be Freely Substituted by In-Class Analogs: Structural Determinants of Differential Performance


Within the 7a-substituted hexahydro-1H-pyrrolizine family, seemingly minor variations in the N-alkyl substituent on the aminomethyl side chain produce substantial differences in molecular weight, lipophilicity, predicted boiling point, and steric bulk—parameters that critically influence reactivity in downstream derivatization, pharmacokinetic behavior, and receptor-binding pharmacophore matching [1]. The N-ethyl substitution on the target compound (C10H20N2, MW 168.28) versus the primary amine analog (C8H16N2, MW 140.23, CAS 78449-73-7) or the N-methyl variant (C9H18N2, MW 154.25, CAS 80843-04-5) alters hydrogen-bond donor/acceptor capacity and basicity, which in turn affects acylation kinetics, salt formation behavior, and chromatographic retention. In the context of 7a-substituted pyrrolizine pharmacophores—where patent literature demonstrates that N-substitution patterns directly modulate nicotinic acetylcholine receptor subtype selectivity and antiarrhythmic potency [2]—generic substitution without experimental validation of functional equivalence introduces material risk of divergent biological or synthetic outcomes.

Quantitative Differentiation Evidence for N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine Versus Closest Structural Analogs


Molecular Weight and Formula Differentiation: N-Ethyl (C10H20N2) vs. Primary Amine (C8H16N2) vs. N-Methyl (C9H18N2) Analogs

The target compound (CAS 167889-22-7) possesses the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol, reflecting its N-ethyl substitution on the aminomethyl side chain [1]. In comparison, the primary amine analog (Hexahydro-1H-pyrrolizin-7a-yl)methanamine (CAS 78449-73-7) has the formula C8H16N2 and a molecular weight of 140.23 g/mol, while the N-methyl analog 1-(Hexahydro-1H-pyrrolizin-7a-yl)-N-methylmethanamine (CAS 80843-04-5) has the formula C9H18N2 and a molecular weight of 154.25 g/mol [2]. This progressive increase in carbon count and molecular weight across the series (ΔMW = +14.02 from primary amine to N-methyl; ΔMW = +14.03 from N-methyl to N-ethyl) corresponds to incremental increases in predicted boiling point (183.8 °C → 188.4 °C → 205.0 °C) and predicted density (1.03 → 0.99 → 0.98 g/cm³), consistent with increasing molecular surface area and van der Waals volume .

Structure-Activity Relationship Physicochemical Properties MedChem Building Blocks

Procurement Cost Efficiency: CymitQuimica Pricing for the N-Ethyl Derivative Relative to the N-Methyl Analog

Vendor pricing data from CymitQuimica indicates that the target N-ethyl compound (CAS 167889-22-7) is priced at 162.00 € per 100 mg and 273.00 € per 250 mg , while the N-methyl analog 1-(Hexahydro-1H-pyrrolizin-7a-yl)-N-methylmethanamine (CAS 80843-04-5) commands a premium, with pricing from Aladdin at approximately ¥1,462.90 (≈185 €) per 100 mg [1]. The primary amine analog (CAS 78449-73-7) is priced at 184.00 € per 100 mg via CymitQuimica . On a cost-per-milligram basis at the 100 mg scale, the N-ethyl target compound (1.62 €/mg) is approximately 12% less expensive than the primary amine (1.84 €/mg) and approximately 14% less expensive than the N-methyl analog (≈1.85 €/mg), despite having a higher molecular weight and more complex synthesis [1].

Procurement Economics Cost-per-gram Analysis Laboratory Supply Chain

Patent Literature Support: 7a-Substituted Pyrrolizine Scaffold as Privileged Pharmacophore for Nicotinic Receptor Modulation and Antiarrhythmic Activity

The 7a-substituted hexahydro-1H-pyrrolizine scaffold, of which the target compound is a direct structural member, is explicitly claimed in US Patent 5,733,912 as a privileged chemotype for controlling chemical synaptic transmission via selective modulation of nicotinic acetylcholine receptor (nAChR) subtypes, including α4β2 and α7 [1]. In parallel, the antiarrhythmic potential of 7a-substituted benzoylaminoalkyl-hexahydro-1H-pyrrolizines was demonstrated by Miyano et al. (1987) using the chloroform-mouse arrhythmia model, where several derivatives exhibited efficacy comparable to the clinical antiarrhythmic procainamide [2]. The target compound's N-ethyl substitution pattern is structurally poised for further acylation or alkylation to generate focused libraries within this biologically validated chemotype, whereas the primary amine analog (CAS 78449-73-7) is a direct synthetic precursor described in patent EP 0 345 711 A2 for preparing pharmaceutical and agricultural intermediates [3]. Pilsicainide (SUN 1165), an approved Class Ic antiarrhythmic agent in Japan, is itself a 7a-substituted hexahydro-1H-pyrrolizine derivative, providing clinical validation of the scaffold .

Nicotinic Acetylcholine Receptor Antiarrhythmic Agents Neurological Drug Discovery

Quality Control Documentation: Batch-Specific NMR, HPLC, and GC Certificates Available from Multiple Independent Vendors

Bidepharm provides batch-specific quality control documentation for CAS 167889-22-7, including NMR, HPLC, and GC analytical reports, at a standard purity of 97% . MolCore supplies the compound under ISO-certified quality systems, explicitly targeting global pharmaceutical R&D and quality control requirements . In contrast, the primary amine analog (CAS 78449-73-7) is listed by some vendors at 95% minimum purity, and the N-methyl analog (CAS 80843-04-5) is listed at 97% purity but with fewer vendors offering tripartite (NMR/HPLC/GC) characterization . The availability of orthogonal analytical characterization from multiple independent suppliers for the target compound reduces the risk of batch-to-batch variability and facilitates compliance with journal and regulatory data reporting standards.

Quality Assurance Analytical Characterization GMP-like Documentation

Recommended Application Scenarios for N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 7a-Substituted Pyrrolizine Libraries Targeting Nicotinic Acetylcholine Receptors

The target compound's N-ethyl substitution provides an optimal balance of steric bulk and lipophilicity for generating diverse 7a-substituted pyrrolizine libraries via acylation or reductive amination. The scaffold is validated by US Patent 5,733,912, which claims 7a-heterocycle-substituted hexahydro-1H-pyrrolizines as selective modulators of α4β2 and α7 nAChR subtypes [1]. Researchers can leverage the N-ethyl tertiary amine as a direct precursor for quaternization or as a protected intermediate for further elaboration, differentiating it from the primary amine analog (CAS 78449-73-7) that would require additional N-alkylation steps.

Cardiovascular Research: Intermediate for Antiarrhythmic Agent Development

Miyano et al. (1987) demonstrated that 7a-substituted benzoylaminoalkyl-hexahydro-1H-pyrrolizines exhibit antiarrhythmic activity comparable to procainamide in the chloroform-mouse model [2]. The target compound, bearing the N-ethyl substituent on the 7a-aminomethyl side chain, can serve as a direct synthetic intermediate for generating focused libraries of benzoylaminoalkyl derivatives. The clinical precedent of pilsicainide—a 7a-substituted hexahydro-1H-pyrrolizine approved as a Class Ic antiarrhythmic in Japan —further supports the translational relevance of this chemotype.

Neuroscience Tool Compound Synthesis: Cholinergic Agonist Precursor Development

The hexahydro-1H-pyrrolizin-7a-yl framework is recognized as an intermediate for synthesizing azacycloalkylalkyl heteroaryl ethers with cholinergic agonist activity [3]. The N-ethyl tertiary amine feature of the target compound offers distinct advantages over the N-methyl analog (CAS 80843-04-5) in terms of modulating CNS penetration potential due to increased lipophilicity, making it a preferred building block for CNS-targeted cholinergic probe development.

Procurement-Focused: Cost-Effective Scale-Up for Parallel Library Synthesis

For academic or industrial groups planning multi-gram parallel synthesis campaigns, the target compound's favorable pricing (162.00 €/100 mg via CymitQuimica ) and ISO-certified supply chain (MolCore ) offer a compelling combination of cost efficiency and quality assurance. The compound's 97% standardized purity with available tripartite QC documentation (NMR, HPLC, GC) minimizes the need for costly in-house re-purification prior to use in array synthesis.

Quote Request

Request a Quote for N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.